molecular formula C6H3Cl2F2NO B13094810 4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol

4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol

Cat. No.: B13094810
M. Wt: 213.99 g/mol
InChI Key: FKABOUAMVKMCSR-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a pyridine ring. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

The synthesis of 4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol typically involves halogenation and fluorination reactions. One common synthetic route includes the chlorination of a pyridine derivative followed by the introduction of a difluoromethyl group. The reaction conditions often require the use of strong halogenating agents and fluorinating reagents under controlled temperatures and pressures. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated pyridine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol exerts its effects is primarily through its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

4,6-Dichloro-5-(difluoromethyl)pyridin-3-ol can be compared with other halogenated pyridines, such as:

    4,6-Dichloro-5-(trifluoromethyl)pyridin-3-ol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine with different substitution patterns.

    6-(Trifluoromethyl)pyridin-3-ol: Lacks the chlorine atoms but contains a trifluoromethyl group .

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

Molecular Formula

C6H3Cl2F2NO

Molecular Weight

213.99 g/mol

IUPAC Name

4,6-dichloro-5-(difluoromethyl)pyridin-3-ol

InChI

InChI=1S/C6H3Cl2F2NO/c7-4-2(12)1-11-5(8)3(4)6(9)10/h1,6,12H

InChI Key

FKABOUAMVKMCSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)C(F)F)Cl)O

Origin of Product

United States

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